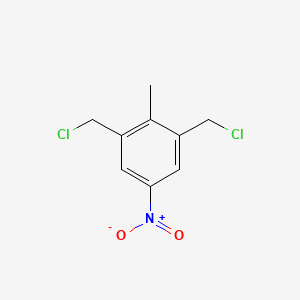
Ethyl 2-(4-(tosyloxy)butoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-(tosyloxy)butoxy)acetate is an organic compound primarily used as an intermediate in organic synthesis. It is known for its role in various chemical reactions and is often utilized in industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of Ethyl 2-(4-(tosyloxy)butoxy)acetate typically involves multiple steps starting from appropriate starting materials. One common method involves the reaction of ethyl acetate with 4-(tosyloxy)butanol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(4-(tosyloxy)butoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyloxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include sodium tert-butoxide, p-toluenesulfonyl chloride, and various solvents like THF and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-(tosyloxy)butoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the preparation of compounds for biological studies.
Medicine: It can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 2-(4-(tosyloxy)butoxy)acetate exerts its effects involves its ability to act as a precursor or intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, the tosyloxy group is typically the leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Ethyl 2-(4-(tosyloxy)butoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-(4-(tosyloxy)butoxy)butoxy)acetate: A similar compound with an additional butoxy group.
2-(2-Butoxyethoxy)ethyl acetate: Another compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which make it suitable for particular types of chemical reactions and applications .
Properties
Molecular Formula |
C15H22O6S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)sulfonyloxybutoxy]acetate |
InChI |
InChI=1S/C15H22O6S/c1-3-20-15(16)12-19-10-4-5-11-21-22(17,18)14-8-6-13(2)7-9-14/h6-9H,3-5,10-12H2,1-2H3 |
InChI Key |
WOZBMMRKCUQXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


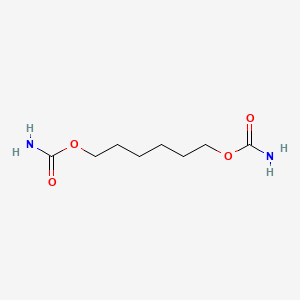
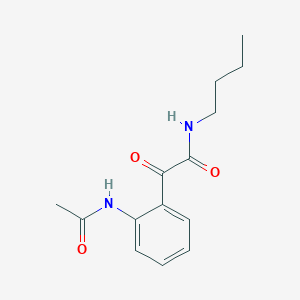
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
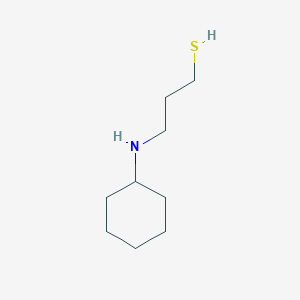
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
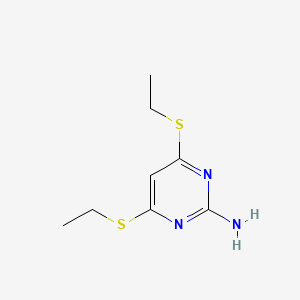
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
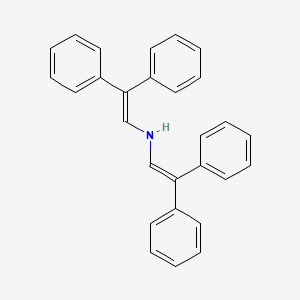
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)

![Benzo[b]phenazine](/img/structure/B13996840.png)
